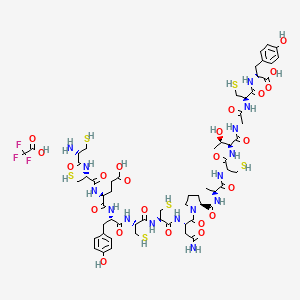![molecular formula C8H13N3 B1460650 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 929971-57-3](/img/structure/B1460650.png)
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is a scaffold for designing biologically active compounds . It’s an attractive compound in medicinal chemistry due to the formation of four possible stereoisomers during reduction .
Synthesis Analysis
The most common method to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry . The formation of only syn-isomers has been described in the literature . This compound can be synthesized by reacting 3-diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C .Molecular Structure Analysis
The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . In turn, the bicyclic core in the trans-configuration represents a conformationally labile system .Chemical Reactions Analysis
The reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine results in the formation of anti-configured isomers along with syn-isomers . Long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a key structural element in several pharmacologically active compounds. Its derivatives, including 5,7-dimethyl variants, are explored for their potential as therapeutic agents due to their diverse biological activities . They are particularly significant in the design of small molecules that can serve as selective drug candidates, with the ability to adjust to the active sites of target proteins .
Drug Design and Development
In pharmacology, the structural motif of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine is utilized to create new drugs with selective action. This compound class has shown promise in the development of NMDA receptor antagonists, which are crucial in treating neurodegenerative diseases .
Agriculture
The pyrazolo[1,5-a]pyrimidine derivatives are investigated for their use in agrochemicals. Their biological activity makes them suitable candidates for developing new pesticides and herbicides that can enhance crop protection strategies .
Material Science
In material science, these compounds’ unique chemical properties are harnessed to develop new materials with specific functionalities. Their potential in creating novel polymers or coatings that could have advanced applications is being explored .
Environmental Science
The derivatives of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine may also find applications in environmental science. Their ability to interact with various biological systems could lead to the development of new methods for bioremediation or as indicators for environmental monitoring .
Biochemistry
In biochemistry, the compound’s role is pivotal in studying enzyme-substrate interactions and the synthesis of biologically active molecules. It serves as a model compound for understanding the biochemical pathways and mechanisms of action within living organisms .
Synthetic Organic Chemistry
The compound is used in synthetic organic chemistry to develop new synthetic routes and methodologies. Its reactivity patterns are valuable for constructing complex molecules, which can lead to the discovery of new reactions and catalytic processes .
Analytical Chemistry
In analytical chemistry, 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine derivatives can be used as standards or reagents in various analytical techniques. Their stability and reactivity make them suitable for use in spectroscopic analysis and chromatography .
Zukünftige Richtungen
The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules indicates promising future directions . Their structural lability due to the low energy of the conformational transition allows them to adjust to the active site of the desired target .
Eigenschaften
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSZWPCRKZTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585532 | |
| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
CAS RN |
929971-57-3 | |
| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)
![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)










